1-(4-chlorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage that connects two cyclic structures. The presence of various functional groups such as chlorobenzyl, piperidinylcarbonyl, and indole-quinazoline makes this compound a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzyl chloride, piperidin-1-ylcarbonyl chloride, and indole-3-carboxaldehyde. These intermediates are then subjected to various condensation, cyclization, and spiro-linkage forming reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or piperidinylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage formation and the behavior of complex organic molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of functional groups such as piperidinylcarbonyl and indole-quinazoline suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential
Industry
In the industrial sector, 1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione may be used as an intermediate in the synthesis of other complex organic compounds. Its unique properties may also find applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-quinazoline] derivatives: These compounds share the spiro linkage and indole-quinazoline structure.
Chlorobenzyl derivatives: Compounds with the chlorobenzyl group exhibit similar reactivity and properties.
Piperidinylcarbonyl derivatives: These compounds contain the piperidinylcarbonyl group and may have similar biological activity.
Uniqueness
1-(4-chlorobenzyl)-3’-[4-(piperidin-1-ylcarbonyl)phenyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its combination of functional groups and spiro linkage. This unique structure imparts specific reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C34H29ClN4O3 |
---|---|
Molecular Weight |
577.1 g/mol |
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-[4-(piperidine-1-carbonyl)phenyl]spiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C34H29ClN4O3/c35-25-16-12-23(13-17-25)22-38-30-11-5-3-9-28(30)34(33(38)42)36-29-10-4-2-8-27(29)32(41)39(34)26-18-14-24(15-19-26)31(40)37-20-6-1-7-21-37/h2-5,8-19,36H,1,6-7,20-22H2 |
InChI Key |
QHDFTXCDKYAPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC35C6=CC=CC=C6N(C5=O)CC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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